molecular formula C17H28NO5P B14329330 Propan-2-yl 2-({[(2,2-dimethylpropyl)amino](ethoxy)phosphoryl}oxy)benzoate CAS No. 103982-01-0

Propan-2-yl 2-({[(2,2-dimethylpropyl)amino](ethoxy)phosphoryl}oxy)benzoate

Cat. No.: B14329330
CAS No.: 103982-01-0
M. Wt: 357.4 g/mol
InChI Key: FAJOOKVYVIAASF-UHFFFAOYSA-N
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Description

Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate involves multiple steps. One common method includes the reaction of 2-(2-dimethylpropyl)aminoethanol with phosphoryl chloride to form the phosphorylated intermediate. This intermediate is then reacted with 2-hydroxybenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated benzoic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate exerts its effects involves interaction with specific molecular targets. The phosphoryl group plays a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-({ethoxy[(2-methylpropyl)amino]phosphoryl}oxy)benzoate
  • Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate

Uniqueness

Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate is unique due to its specific phosphoryl group and the presence of the 2,2-dimethylpropylamino moiety. These structural features contribute to its distinct reactivity and potential biological activities, setting it apart from similar compounds .

Properties

CAS No.

103982-01-0

Molecular Formula

C17H28NO5P

Molecular Weight

357.4 g/mol

IUPAC Name

propan-2-yl 2-[(2,2-dimethylpropylamino)-ethoxyphosphoryl]oxybenzoate

InChI

InChI=1S/C17H28NO5P/c1-7-21-24(20,18-12-17(4,5)6)23-15-11-9-8-10-14(15)16(19)22-13(2)3/h8-11,13H,7,12H2,1-6H3,(H,18,20)

InChI Key

FAJOOKVYVIAASF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NCC(C)(C)C)OC1=CC=CC=C1C(=O)OC(C)C

Origin of Product

United States

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